
4-Methyl-3-nitroquinolin-2(1H)-one
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Overview
Description
4-Methyl-3-nitroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a methyl group at the 4-position, a nitro group at the 3-position, and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 4-methylquinoline to introduce the nitro group at the 3-position, followed by oxidation to form the keto group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methyl-3-nitroquinoline-2-carboxylic acid.
Reduction: Formation of 4-methyl-3-aminoquinolin-2(1H)-one.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: 4-Methyl-3-nitroquinolin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other materials. Its unique structural features make it suitable for applications in materials science, including the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
4-Methylquinoline: Lacks the nitro and keto groups, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the methyl group, which may affect its physical and chemical properties.
2(1H)-Quinolinone: Lacks both the methyl and nitro groups, resulting in different reactivity and applications.
Uniqueness: 4-Methyl-3-nitroquinolin-2(1H)-one is unique due to the presence of all three functional groups (methyl, nitro, and keto) on the quinoline ring
Biological Activity
4-Methyl-3-nitroquinolin-2(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8N2O3
- Molecular Weight : 204.18 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : It has shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells.
- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities.
Anticancer Activity
A study highlighted the cytotoxic effects of this compound on human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. The compound demonstrated significant toxicity, suggesting its potential as a chemotherapeutic agent.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Antimicrobial Activity
The compound has also been screened for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacterial strains, as well as certain fungi.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is believed to exert its effects through:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects.
Case Studies
A recent study examined the effects of this compound in vivo using mouse models. The results indicated a reduction in tumor size and improved survival rates, supporting its potential as an anticancer agent.
Case Study Summary
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 4-Methyl-3-nitroquinolin-2(1H)-one?
Answer: Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.14 ppm, nitro group effects on chemical shifts) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NO₂ asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 302 for nitro derivatives) .
Q. What synthetic routes are used to prepare this compound?
Answer: A common method involves:
Nitration : Reacting a precursor (e.g., β-ketoacid derivatives) with HNO₃/H₂SO₄ under acidic conditions to introduce the nitro group .
Cyclization : Acid-mediated cyclization forms the quinolinone core, confirmed by loss of α-pyrone IR bands post-decarboxylation .
Purification : Recrystallization from ethanol or DMF/EtOH yields pure crystals (64–78% yields) .
Q. How is the antimicrobial activity of this compound evaluated?
Answer:
- Agar Diffusion/Broth Dilution : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, nitro) to correlate electronic effects with MIC values .
Advanced Research Questions
Q. How can contradictions in NMR data for derivatives be resolved?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes H-5 quinolinone protons from aromatic substituents) .
- X-ray Crystallography : Provides unambiguous structural confirmation (e.g., bond angles, torsion angles for nitro group orientation) .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
Q. What reaction mechanisms explain fused heterocycle formation from this compound?
Answer:
- Cyclocondensation : React with nucleophiles (e.g., hydrazines) to form pyrazolo[4,3-c]quinolines via β-ketoacid intermediates .
- Vilsmeier-Haack Formylation : Introduces formyl groups at active methylene positions for subsequent cyclization .
- Electrophilic Substitution : Bromination/chlorination at the C-3 position (e.g., Br₂ in acetic acid) yields halogenated derivatives .
Q. How to optimize reaction conditions for high-yield synthesis?
Answer:
- Temperature Control : Reflux in DMF (120°C) minimizes side reactions during cyclization .
- Catalyst Screening : Use DBU or triethylamine to enhance condensation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nitro group reactivity .
Q. Notes
- Structural analogs (e.g., 3-nitroacetyl derivatives) inform reactivity trends for the target compound.
- Advanced techniques (e.g., 2D NMR, crystallography) are critical for resolving complex data conflicts.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-methyl-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12(14)15/h2-5H,1H3,(H,11,13) |
InChI Key |
SQWBQCFHVHKLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)[N+](=O)[O-] |
Origin of Product |
United States |
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